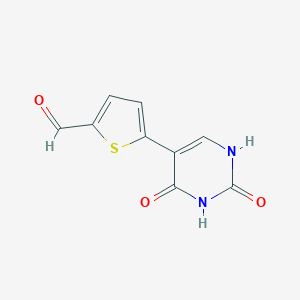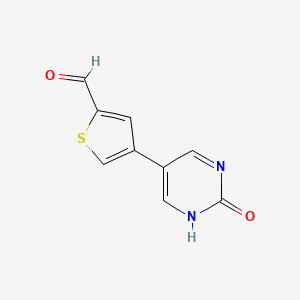
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine (5-FThDP) is an organic compound with a molecular formula of C10H7NO3S. It is a colorless to pale yellow crystalline solid with a melting point of 99-100 °C. 5-FThDP has been studied for its potential use in various scientific areas, such as organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential use in various scientific areas, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% can be used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds. In medicinal chemistry, 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% has been studied as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% can be used as a model compound to study the structure and function of biomolecules.
Mécanisme D'action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% has not been fully elucidated, but it is believed to involve the formation of a complex between the compound and its target biomolecule. The complex then undergoes a series of conformational changes, which ultimately lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% have not been fully elucidated, but it has been shown to have anti-tumor and anti-inflammatory properties. In addition, it has been shown to have potential anti-viral activity against certain viruses, including HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its ease of synthesis, low cost, and high purity. The main limitation of using 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is that it is not yet approved for human use.
Orientations Futures
Future research on 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry and biochemistry. Additionally, further research should be conducted to explore the potential of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% as an anti-viral agent and its potential to be used in drug development. Furthermore, further research should be conducted to explore the potential of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% for use in organic synthesis. Finally, further research should be conducted to explore the potential of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% as a model compound for the study of biomolecular structure and function.
Méthodes De Synthèse
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% is typically synthesized by the reaction of 5-formylthiophene-2-carbaldehyde with 2,4-dihydroxy-pyrimidine in aqueous acetic acid. The reaction is catalyzed by piperidine and yields a product with 95% purity.
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-4-5-1-2-7(15-5)6-3-10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSLEQBYFXCOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)NC2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














